molecular formula C10H18N4O2 B2924357 tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate CAS No. 1394162-48-1

tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate

Cat. No. B2924357
CAS RN: 1394162-48-1
M. Wt: 226.28
InChI Key: AZNYWSBHIXKFKY-UHFFFAOYSA-N
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Description

“tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate” is a chemical compound. It is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, N-tert.butylpyrazole intermediates reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer various compounds .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related carbamate derivatives often involves reactions with amines and carbonyl compounds to form intermediates crucial for further chemical modifications. For instance, the preparation of tert-butyl carbamate derivatives from aminosilanes showcases the flexibility of these compounds in undergoing metalation reactions between silicon and nitrogen, which could be pivotal for synthesizing tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate-like structures (Sieburth, Somers, & O'hare, 1996).

Reactivity and Applications

The reactivity of tert-butyl carbamate derivatives with various electrophiles has been explored, demonstrating the chemoselective transformation of amino protecting groups. This reactivity is fundamental for constructing complex molecules, highlighting the compound's potential as a versatile intermediate in organic synthesis (Sakaitani & Ohfune, 1990).

Material Science and Photoluminescence

In material science, carbazole derivatives, closely related to tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate, have been investigated for their photoluminescence and amplified spontaneous emission properties. Such studies are integral to developing new organic materials for electronic and photonic applications (Pervenecka et al., 2018).

Advanced Organic Synthesis

Furthermore, tert-butyl carbamate derivatives serve as precursors in the synthesis of biologically active compounds, illustrating the compound's role in facilitating complex synthetic pathways. This aspect is exemplified by the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate, an intermediate in pharmaceutical development (Zhao et al., 2017).

properties

IUPAC Name

tert-butyl N-[2-(4-aminopyrazol-1-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)12-4-5-14-7-8(11)6-13-14/h6-7H,4-5,11H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNYWSBHIXKFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=C(C=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate

Synthesis routes and methods

Procedure details

To a round-bottom flask tert. butyl(2-(4-nitro-1H-pyrazol-1-yl)ethyl)carbamate (7.88 g, 30.75 mmol), Pd/C (10%, 788 mg) and MeOH (130 mL, degassed) was added. The flask was evacuated and backfilled with H2 and the reaction mixture was stirred under H2-atmosphere at rt for 18 h. The reaction mixture was filtered over celite, washed with MeOH and the solvent was removed under reduced pressure to yield tert-butyl(2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate as a purple oil which was used in the next step without further purification. LC-MS conditions B: tR=0.35 min, [M+H]+=227.49.
Quantity
7.88 g
Type
reactant
Reaction Step One
Name
Quantity
788 mg
Type
catalyst
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One

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